molecular formula C10H14N2O2S B8637793 1-Methoxy-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea

1-Methoxy-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea

Cat. No.: B8637793
M. Wt: 226.30 g/mol
InChI Key: PIAWLOHPRVCSNA-UHFFFAOYSA-N
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Description

1-Methoxy-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-methoxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

InChI

InChI=1S/C10H14N2O2S/c1-14-12-10(13)11-8-3-2-4-9-7(8)5-6-15-9/h5-6,8H,2-4H2,1H3,(H2,11,12,13)

InChI Key

PIAWLOHPRVCSNA-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1CCCC2=C1C=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 grams of methoxyamine hydrochloride in 60 ml. of methylene chloride is stirred and cooled to 15°C., and 6 grams of triethylamine in 15 ml. of methylene chloride is added. After 20 minutes of stirring, 5.38 grams of 4,5,6,7-tetrahydrobenzo[b]thien-4-yl isocyanate is added dropwise. After stirring an additional 0.5 hour at 15°C. to 20°C., the mixture is stirred at room temperature for 0.5 hour. The mixis then filtered, and the filtrate is washed with water and saturated sodium bicarbonate solution. The filtrate is dried (magnesium sulfate) and evaporated to dryness to afford the title compound which is recrystallized from acetone/hexane to give the product with melting point 138.5°C. to 141.20 C.
Quantity
5 g
Type
reactant
Reaction Step One
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6 g
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reactant
Reaction Step Two
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5.38 g
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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